Product packaging for Ethyl 3-methylfuran-2-carboxylate(Cat. No.:CAS No. 38435-37-9)

Ethyl 3-methylfuran-2-carboxylate

Cat. No.: B2639083
CAS No.: 38435-37-9
M. Wt: 154.165
InChI Key: LSMRKPLDOFLBCT-UHFFFAOYSA-N
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Description

Ethyl 3-methylfuran-2-carboxylate is a furan-based ester compound with the molecular formula C8H10O3 and an average mass of 154.165 Da . This chemical serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. Furan derivatives are of significant interest in drug discovery, exemplified by compounds like SL010110, a furan-2-carboxylic acid derivative discovered through phenotypic screening that shows a unique mechanism for suppressing hepatic gluconeogenesis and potential for Type 2 Diabetes Mellitus research . Furthermore, furan carboxylates are valuable precursors in the synthesis of more complex macrocyclic structures and in the development of innovative catalytic processes for generating high-value acyl furans, which are important in the realm of green chemistry . Researchers utilize this family of compounds in the microwave-assisted synthesis of amides and esters, a method that benefits from mild conditions and efficient coupling reagents . As a specialty chemical, this compound provides a core heteroaromatic scaffold for constructing diverse compound libraries aimed at probing biological mechanisms or developing new materials. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B2639083 Ethyl 3-methylfuran-2-carboxylate CAS No. 38435-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMRKPLDOFLBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Ethyl 3 Methylfuran 2 Carboxylate

Electrophilic Aromatic Substitution (EAS) Reactions on the Furan (B31954) Ring

The furan ring in Ethyl 3-methylfuran-2-carboxylate is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom and the methyl group. The substitution pattern is governed by the directing effects of the existing substituents: the 3-methyl group and the 2-ethoxycarbonyl group. The methyl group is an activating ortho-, para-director, while the ethoxycarbonyl group is a deactivating meta-director with respect to its position. In the case of furan, the positions adjacent to the oxygen (C2 and C5) are the most reactive. Given the substitution at C2 and C3, the primary site for electrophilic attack is expected to be the C5 position, which is activated by the ring oxygen and the methyl group, and is the para-position relative to the methyl group.

Halogenation Studies

Specific halogenation studies on this compound are not extensively reported in the literature. However, based on the general reactivity of substituted furans, halogenation is anticipated to occur preferentially at the C5 position. The reaction would likely proceed under mild conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or tetrahydrofuran.

Table 1: Predicted Halogenation of this compound

ReagentPredicted Major Product
N-Bromosuccinimide (NBS)Ethyl 5-bromo-3-methylfuran-2-carboxylate
N-Chlorosuccinimide (NCS)Ethyl 5-chloro-3-methylfuran-2-carboxylate

The reaction mechanism involves the electrophilic attack of the halogen species on the electron-rich furan ring, followed by the loss of a proton to restore aromaticity.

Nitration and Sulfonation Patterns

Nitration and sulfonation of furan derivatives are often complex reactions that can lead to ring opening or polymerization under harsh acidic conditions. Therefore, milder reagents are typically employed. For nitration, acetyl nitrate (B79036) (CH₃COONO₂) is a common reagent for sensitive substrates. Sulfonation can be achieved using a sulfur trioxide-pyridine complex (SO₃·py). For this compound, both reactions are predicted to yield the 5-substituted product.

Table 2: Predicted Nitration and Sulfonation of this compound

ReactionReagentPredicted Major Product
NitrationAcetyl nitrateEthyl 3-methyl-5-nitrofuran-2-carboxylate
SulfonationSulfur trioxide-pyridineEthyl 3-methyl-5-sulfofuran-2-carboxylate

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.com The acylation and alkylation of furan derivatives are well-established. mt.comsigmaaldrich.comorganic-chemistry.org For this compound, the electron-rich furan ring is susceptible to Friedel-Crafts reactions, with the substitution expected at the C5 position.

Friedel-Crafts Acylation: This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). sigmaaldrich.comorganic-chemistry.org The reaction of 2-methylfuran (B129897) with various N-acylbenzotriazoles in the presence of Lewis acids like TiCl₄ or ZnBr₂ has been shown to produce 2-acylfurans in good yields. core.ac.uk By analogy, the acylation of this compound is expected to proceed smoothly at the C5 position.

Friedel-Crafts Alkylation: Alkylation can be achieved with alkyl halides and a Lewis acid catalyst. mt.comlibretexts.org However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. libretexts.org For a substrate like this compound, a carefully chosen alkylating agent and reaction conditions would be necessary to achieve selective mono-alkylation at the C5 position. A related reaction is the Friedel–Crafts reaction between ethyl 5-(chloromethyl)furan-2-carboxylate and ethyl furan-2-carboxylate (B1237412). researchgate.net

Table 3: Predicted Friedel-Crafts Reactions of this compound

Reaction TypeExample ReagentsPredicted Major Product
AcylationAcetyl chloride, AlCl₃Ethyl 5-acetyl-3-methylfuran-2-carboxylate
AlkylationMethyl iodide, AlCl₃Ethyl 3,5-dimethylfuran-2-carboxylate

Nucleophilic Reactions Involving the Ester Functionality

The ester group in this compound is a site for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) would lead to the formation of Mthis compound. researchgate.netorganic-chemistry.org The use of the alcohol as the solvent can help drive the equilibrium towards the desired product. masterorganicchemistry.com An in-situ transesterification has been observed during the recrystallization of a similar ethyl ester from methanol-d4. researchgate.net

Table 4: Example of Transesterification of this compound

ReactantCatalystProduct
MethanolH₂SO₄ or NaOCH₃Mthis compound
PropanolH₂SO₄ or NaOCH₃Propyl 3-methylfuran-2-carboxylate

Amidation and Hydrazinolysis Reactions

Amidation: The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide. This reaction, often requiring heating, can be facilitated by activating the carboxylic acid derivative or by using specific coupling agents. organic-chemistry.orggoogle.comnih.gov Direct amidation of esters with amines can also be achieved under certain catalytic conditions.

Hydrazinolysis: Hydrazinolysis involves the reaction of an ester with hydrazine (B178648), typically hydrazine hydrate (B1144303) (N₂H₄·H₂O), to form the corresponding acyl hydrazide. This reaction is generally carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). google.com A patent describes a general method for preparing hydrazides from various ethyl esters by heating with hydrazine hydrate and removing the alcohol byproduct by reactive distillation. google.com The resulting 3-methylfuran-2-carbohydrazide (B2650124) could be a useful intermediate for the synthesis of other heterocyclic compounds. A related compound, 2-methyl-furan-3-carboxylic acid (2,3,4-trimethoxy-benzylidene)-hydrazide, has been reported. sigmaaldrich.com

Table 5: Amidation and Hydrazinolysis of this compound

ReactionReagentProduct
AmidationAmmonia (NH₃)3-Methylfuran-2-carboxamide
AmidationMethylamine (CH₃NH₂)N-Methyl-3-methylfuran-2-carboxamide
HydrazinolysisHydrazine hydrate (N₂H₄·H₂O)3-Methylfuran-2-carbohydrazide

Reduction to Alcohol and Further Derivatization

The ester group of this compound can be reduced to a primary alcohol, (3-methylfuran-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxyl group that can be further derivatized. Common reducing agents for the conversion of carboxylic acids and their esters to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. commonorganicchemistry.comlibretexts.org

While LiAlH₄ is a powerful reducing agent capable of reducing esters, it is generally unselective. commonorganicchemistry.com Borane reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), are often preferred for their ability to selectively reduce carboxylic acids in the presence of esters, although they can also reduce esters under certain conditions. commonorganicchemistry.comresearchgate.net The reduction of the ester to the corresponding alcohol opens up possibilities for further synthetic transformations, such as etherification or the introduction of other functional groups.

Reactivity at the Methyl Group

The methyl group at the 3-position of the furan ring is a site for various chemical transformations, including radical halogenation and oxidation.

Radical Halogenation and Subsequent Nucleophilic Displacement

The methyl group can undergo radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, to form the corresponding halomethyl derivative. This transformation provides a handle for introducing a variety of nucleophiles. For instance, the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate and its subsequent reactions have been explored. documentsdelivered.com The resulting halomethyl compound can then undergo nucleophilic substitution reactions with a range of nucleophiles, allowing for the introduction of different functionalities at this position.

Oxidation and Other Functional Group Transformations

The methyl group can be oxidized to a carboxylic acid group. google.com This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then participate in a wide range of reactions, such as esterification or conversion to an acid chloride. libretexts.org

Cycloaddition Reactions of the Furan Core

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity allows for the construction of complex polycyclic structures.

Diels-Alder (DA) Reactions as Synthetic Tools

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. nih.gov Furans, including derivatives like this compound, can participate as the diene component in these [4+2] cycloaddition reactions. nih.govresearchgate.net The reaction involves the interaction of the furan's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of a dienophile. nih.gov These reactions can be used to construct complex molecular architectures from relatively simple starting materials. researchgate.net The use of furan derivatives as dienes has gained significant attention due to their renewable nature. nih.gov

Polar Diels-Alder Reactions and Mechanistic Insights

The rate and selectivity of Diels-Alder reactions are significantly influenced by the electronic properties of both the diene and the dienophile. rsc.org In polar Diels-Alder reactions, there is a significant charge transfer at the transition state, which can be predicted by analyzing the electrophilicity and nucleophilicity of the reactants. rsc.orgsciforum.net The presence of electron-withdrawing or electron-donating groups on either the furan or the dienophile can alter the reaction's polar character and, consequently, its rate and regioselectivity. rsc.orgsciforum.net Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the reactivity of furan derivatives in polar Diels-Alder reactions, providing insights into the reaction mechanism and predicting the regioselectivity of the cycloaddition. sciforum.net

Ring-Opening and Rearrangement Processes

The furan ring in this compound is susceptible to oxidative ring-opening and subsequent rearrangement, most notably through the Achmatowicz reaction. This transformation provides a powerful method for the synthesis of highly functionalized six-membered heterocyclic systems from furan precursors.

The classical Achmatowicz reaction involves the oxidation of a furan derivative, typically a furfuryl alcohol, to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then undergoes an acid-catalyzed rearrangement to a dihydropyranone. iust.ac.irwikipedia.org While this compound itself is not a furfuryl alcohol, it can be readily converted to one through reduction of the ester functionality. The resulting (3-methylfuran-2-yl)methanol would then be a suitable substrate for the Achmatowicz rearrangement.

The generally accepted mechanism commences with the oxidation of the furan ring. Common oxidizing agents for this purpose include bromine in methanol or meta-chloroperoxybenzoic acid (m-CPBA). icm.edu.plresearchgate.net In the case of (3-methylfuran-2-yl)methanol, oxidation would lead to the formation of a 2-hydroxy-2,5-dimethoxy-3-methyl-2,5-dihydrofuran intermediate. Subsequent treatment with a protic or Lewis acid facilitates the rearrangement to the corresponding 6-hydroxy-3-methyl-6H-pyran-2(3H)-one derivative. These dihydropyranones are valuable intermediates in the synthesis of various natural products and carbohydrates. nih.gov

Recent studies have also revealed unexpected rearrangement pathways of Achmatowicz products, such as a 1,5-allyl shift followed by a retro-Achmatowicz rearrangement, leading to the formation of substituted furans. This highlights the rich and sometimes complex reactivity of these systems.

It is important to note that the direct oxidative cleavage of the furan ring in compounds like this compound can also lead to the formation of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates in their own right. organicreactions.org

Metalation and Cross-Coupling Reactions at the Furan Core

The functionalization of the furan core in this compound can be effectively achieved through metalation followed by reaction with an electrophile, or via palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the furan ring.

Metalation:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In furan derivatives, the C2 and C5 positions are the most acidic and are preferentially deprotonated by strong bases like organolithium reagents. However, the presence of directing groups can influence the site of metalation.

For this compound, the C2-ester group and the C3-methyl group exert competing electronic and steric effects. The ester group at C2 is a known directing group for ortho-lithiation at the C3 position. Conversely, the inherent acidity of the C5 proton in furans directs metalation to this position. Therefore, the reaction of this compound with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium could potentially lead to a mixture of products arising from deprotonation at C3 and C5. The precise outcome would likely depend on the reaction conditions, including the choice of base, solvent, and temperature. For instance, with 2-furoic acid, using two equivalents of LDA leads to selective deprotonation at the C5 position, whereas n-butyllithium results in lithiation at the C3 position via an ortho-assistance mechanism. iust.ac.ir

Once the lithiated intermediate is formed, it can be trapped with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides, to introduce new substituents onto the furan ring.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are indispensable tools in modern organic synthesis and have been successfully applied to furan derivatives. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

To subject this compound to these reactions, it would first need to be converted to a suitable coupling partner, such as a halofuran or a furan boronic acid/ester. For example, bromination or iodination of the furan ring at a specific position would provide the necessary electrophilic partner for Suzuki, Heck, or Stille couplings. The regioselectivity of this halogenation would be influenced by the directing effects of the existing substituents.

Alternatively, conversion of a lithiated furan intermediate to a boronic ester or a stannane (B1208499) would furnish the nucleophilic partner for these cross-coupling reactions. 3-Methyl-2-furoic acid has been noted for its application in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to the formation of arylated heterocycles. sigmaaldrich.com This suggests that derivatives of this compound are viable substrates for such transformations.

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on furan derivatives, illustrating the potential for similar transformations on this compound.

Reaction Type Furan Substrate Coupling Partner Catalyst/Ligand Base/Solvent Product Yield (%) Reference
Suzuki-Miyaura 2-Furanboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ / DME2-(4-Methoxyphenyl)furan95Furan Chemistry
Heck 2,3-DihydrofuranPhenyl triflatePd(OAc)₂ / P(o-tol)₃Et₃N / Acetonitrile (B52724)2-Phenyl-2,3-dihydrofuran85Furan Chemistry
Stille 2-(Tributylstannyl)furanIodobenzenePd(PPh₃)₄- / THF2-Phenylfuran92Furan Chemistry

These examples demonstrate the versatility of palladium-catalyzed cross-coupling reactions for the functionalization of the furan core, suggesting that this compound can be a valuable precursor for the synthesis of a wide array of more complex molecules.

Advanced Spectroscopic and Structural Analysis of Ethyl 3 Methylfuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like ethyl 3-methylfuran-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. The protons of the ethyl ester group typically appear as a quartet and a triplet. The quartet arises from the methylene (B1212753) (-CH2-) protons, which are coupled to the three protons of the adjacent methyl group. The methyl (-CH3) protons of the ethyl group appear as a triplet, being coupled to the two methylene protons. The methyl group attached to the furan (B31954) ring and the protons on the furan ring itself will have characteristic chemical shifts influenced by the electronic environment of the heterocyclic ring and the ester functionality. libretexts.orgpressbooks.pub Generally, protons on sp³-hybridized carbons absorb at higher fields, while those on sp²-hybridized carbons, like the furan ring, absorb at lower fields. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. oregonstate.edu Each chemically non-equivalent carbon atom gives a distinct signal. docbrown.info For this compound, separate peaks are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon, and the carbons of the furan ring. oregonstate.edudocbrown.info The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms. libretexts.org For instance, the carbonyl carbon (C=O) is typically found at the low-field end of the spectrum (around 160-220 ppm). libretexts.org The sp² carbons of the furan ring appear in the range of 110-170 ppm, while the sp³ carbons of the ethyl and methyl groups are found at higher fields (0-90 ppm). oregonstate.edulibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H-4~6.3~110-120
Furan H-5~7.3~140-150
Ethyl -CH₂-~4.2 (quartet)~60
Ethyl -CH₃~1.3 (triplet)~14
Ring -CH₃~2.2~10-15
Furan C-2-~158-165
Furan C-3-~115-125
Carbonyl C=O-~160-170

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. The magnitude of the coupling constant is dependent on the number of bonds separating the protons and their dihedral angle. This analysis helps to confirm the relative positions of the substituents on the furan ring.

Two-dimensional (2D) NMR experiments provide further detail on the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for definitively assigning the proton signals to their corresponding carbon atoms in the furan ring and the ethyl and methyl substituents. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can provide information about the preferred conformation of the molecule, such as the orientation of the ethyl ester group relative to the furan ring.

Advanced NMR experiments, such as those employing lanthanide shift reagents, can be used to induce changes in chemical shifts, which can simplify complex spectra and provide further conformational insights. ucl.ac.uk The interaction of the shift reagent with a lone pair of electrons, for example on the ester oxygen, can cause significant shifts in the signals of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can help to resolve overlapping signals and provide geometric information about the molecule's shape in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. ethz.ch For this compound (C₈H₁₀O₃), HRMS provides an exact mass measurement, which can confirm the molecular formula. uni.lunih.gov Techniques like electrospray ionization (ESI) are often used to generate ions for analysis. rsc.orgsemanticscholar.org

In addition to the exact mass of the molecular ion, HRMS provides information about the fragmentation pattern of the molecule. When the molecule is ionized, it can break apart into smaller, characteristic fragments. Analyzing the masses of these fragments can help to deduce the structure of the original molecule. For this compound, expected fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₈H₁₁O₃⁺155.0703
[M+Na]⁺C₈H₁₀O₃Na⁺177.0522
[M-H]⁻C₈H₉O₃⁻153.0557

Note: The observed m/z values in an experiment should be very close to these calculated values.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. globalresearchonline.net

The IR spectrum of this compound will show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ester, typically in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring will also give rise to characteristic bands. The presence of C-H bonds in the methyl and ethyl groups, as well as on the furan ring, will be indicated by stretching and bending vibrations. spectroscopyonline.com

Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. globalresearchonline.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O (Ester)Stretch1700 - 1750
C-O (Ester)Stretch1000 - 1300
C-H (sp²)Stretch3000 - 3100
C-H (sp³)Stretch2850 - 3000
C=C (Furan)Stretch~1500 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The furan ring in this compound contains a conjugated π-electron system. This conjugation allows the molecule to absorb UV light, promoting electrons from lower energy bonding or non-bonding molecular orbitals to higher energy anti-bonding orbitals. globalresearchonline.net

The UV-Vis spectrum will show one or more absorption bands, with the wavelength of maximum absorbance (λ_max) being characteristic of the extent of conjugation in the molecule. The presence of the ester group conjugated with the furan ring will influence the position of the λ_max. The type of electronic transition is typically a π → π* transition. globalresearchonline.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this section will discuss the crystallographic analysis of a related furan-2-carboxamide derivative, N-(diethylcarbamothioyl)furan-2-carboxamide, to exemplify the depth of information that can be obtained. bohrium.com

In a study of N-(diethylcarbamothioyl)furan-2-carboxamide, single-crystal X-ray crystallography revealed that the furan ring is nearly coplanar with the aminocarbamothioyl moiety. bohrium.com This planarity is facilitated by an intramolecular hydrogen bond between the oxygen atom of the furan ring and a hydrogen atom on the thiourea (B124793) group. bohrium.com

A detailed analysis of the crystal packing using Hirshfeld surface analysis indicated that intermolecular hydrogen bonding plays a significant role, accounting for up to 55% of the close contacts. bohrium.com Specifically, a hydrogen bond forms between the NH group of one molecule and the carbonyl oxygen of an adjacent molecule, leading to the formation of supramolecular chains. bohrium.com

Illustrative Crystallographic Data for a Furan-2-Carboxamide Derivative

ParameterValue
Compound N-(diethylcarbamothioyl)furan-2-carboxamide
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interaction N-H···O hydrogen bonding
Structural Feature Near co-planarity of the furan ring and the aminocarbamothioyl group

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography. bohrium.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are formed)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance through substitution, a pair of enantiomers would be formed. Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the differential interaction of chiral molecules with left and right circularly polarized light. These methods are instrumental in determining the enantiomeric excess (e.e.) and the absolute configuration of chiral compounds.

The primary chiroptical techniques include:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orglibretexts.orgslideshare.nettaylorandfrancis.com The variation of rotation with wavelength can provide structural information and is particularly useful for identifying the absolute configuration of molecules exhibiting a Cotton effect. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govchromatographytoday.com This technique is highly sensitive to the stereochemistry of molecules and is widely used to determine enantiomeric purity and to study the conformation of chiral molecules. nih.govchromatographytoday.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. nih.govnih.govresearchgate.netru.nlyoutube.comrsc.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as it does not require crystallization and provides a wealth of structural information from the vibrational spectrum. nih.govyoutube.comrsc.org

Application in the Analysis of Chiral Furan Derivatives

The determination of enantiomeric excess is crucial in many fields, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have vastly different physiological effects. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers. When coupled with a CD detector, HPLC can provide accurate determination of the enantiomeric ratio, even if the enantiomers are not fully separated chromatographically. chromatographytoday.comjascoinc.com

For instance, in the study of furan-containing chiral spiro-fused polycyclic aromatic compounds, chiral HPLC was successfully employed to resolve the enantiomers. nih.gov The separated enantiomers could then be further characterized by CD spectroscopy to confirm their stereochemical identity. nih.gov

VCD spectroscopy has also been demonstrated as a valuable technique for elucidating the structure of complex chiral systems, such as mechanically interlocked molecules that contain chiral centers. ru.nlrsc.org Its high resolution and the relative ease of modeling the spectra make it a powerful method for assigning the absolute configuration of chiral molecules in their solution state. ru.nlrsc.org

Illustrative Data on Chiroptical Techniques

TechniquePrincipleApplication in Chiral Derivatives
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength. wikipedia.orgDetermination of absolute configuration, analysis of Cotton effects. libretexts.org
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. chromatographytoday.comDetermination of enantiomeric excess, conformational analysis. nih.gov
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared radiation. researchgate.netyoutube.comDetermination of absolute configuration in solution, analysis of complex chiral systems. nih.govrsc.org
Chiral HPLC-CD Chromatographic separation on a chiral stationary phase with CD detection. jascoinc.comAccurate determination of enantiomeric excess, even with incomplete separation. chromatographytoday.comjascoinc.com

Computational and Theoretical Investigations of Ethyl 3 Methylfuran 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.net Functionals like B3LYP, paired with a suitable basis set such as 6-311++G(d,p), are commonly employed to calculate the optimized structural parameters (bond lengths and angles). materialsciencejournal.orgnih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters from DFT Studies on Similar Heterocyclic Compounds This table is illustrative and based on data from related molecules, as specific data for Ethyl 3-methylfuran-2-carboxylate is not available.

Parameter Bond Length (Å) Bond Angle (°)
C=O ~1.21
C-O (ester) ~1.36
C-C (ring) ~1.37 - 1.45
C-O-C (ring) ~106

Data is generalized from studies on various heterocyclic esters and chalcones. materialsciencejournal.orgbhu.ac.in

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The electron density of the HOMO is expected to be concentrated on the furan (B31954) ring, making it the primary site for electrophilic attack, while the LUMO is likely distributed over the carboxylate group, the target for nucleophiles.

Table 2: Illustrative FMO Data from a Related Compound Study This table presents example data from a DFT study on a substituted pyrimidine (B1678525) carboxylate to illustrate the typical values obtained.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.9

Data adapted from a study on Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials. bhu.ac.in

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the furan oxygen, highlighting them as sites for electrophilic interaction. The hydrogen atoms of the ethyl group and potentially the furan ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Reaction Mechanism and Transition State Analysis

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction mechanism.

Computational Prediction of Reaction Pathways and Energy Barriers

Theoretical calculations can predict the feasibility of a proposed reaction mechanism by determining the activation energy (the energy barrier of the transition state). A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as cycloadditions or substitutions, computational models can compare different potential pathways.

For instance, in a cycloaddition reaction, a stepwise mechanism involving a zwitterionic intermediate can be compared to a concerted (one-step) mechanism. mdpi.comnih.gov By calculating the Gibbs free energy profiles for each path, the most energetically favorable route can be identified. nih.gov

Analysis of Regio- and Stereoselectivity in Cycloadditions

Many reactions, particularly cycloadditions, can result in multiple products (regioisomers or stereoisomers). Computational analysis is a powerful tool for predicting and explaining the observed selectivity. nih.govmdpi.com Furan rings are common dienes in Diels-Alder ([4+2] cycloaddition) reactions. mdpi.com

In a hypothetical [3+2] cycloaddition reaction involving this compound, DFT calculations could be used to analyze the transition states leading to different regioisomeric products. nih.gov By comparing the activation barriers for the different approaches of the reacting molecules, the model can predict which isomer will be preferentially formed. This analysis often involves examining the orbital interactions at the transition state or analyzing local reactivity descriptors derived from DFT. mdpi.com For example, studies on similar furan systems have successfully explained the preference for certain regio- and stereoisomers by comparing the energies of the corresponding transition states. pku.edu.cn

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound. The primary methods employed involve Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. The accuracy of these predictions is typically validated by comparing the calculated spectra with experimentally measured data.

Theoretical Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy, aiding in the definitive assignment of signals in experimental spectra.

The standard and most reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP. globalresearchonline.net The process begins with the optimization of the molecule's 3D geometry at a chosen level of theory, for instance, B3LYP with a basis set like 6-311G(d,p). Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants (σ) for each nucleus in the optimized structure.

These absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard, most commonly Tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. The shielding constant for TMS (σ_TMS) is calculated at the same level of theory to ensure consistency and error cancellation. acs.org For improved accuracy, the calculated shifts are often scaled using a linear regression analysis derived from a benchmark set of molecules, which corrects for systematic errors in the computational method. mdpi.comnih.gov

A study on furan derivatives demonstrated that the GIAO-DFT method accurately reproduces experimental chemical shifts. globalresearchonline.net For this compound, the calculated values would be compared against experimental data obtained in a solvent like CDCl₃. The presence of the electron-donating methyl group and the electron-withdrawing ethyl carboxylate group on the furan ring significantly influences the electronic environment and, consequently, the chemical shifts of the ring protons and carbons. researchgate.net

Below is a table illustrating the expected comparison between theoretical and experimental NMR data for this compound.

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
Furan C2162.5162.1--
Furan C3118.9118.5--
Furan C4110.2109.86.356.32
Furan C5143.8143.57.457.41
Carbonyl C165.0164.6--
O-CH₂60.560.14.304.27
O-CH₂-CH₃14.714.31.351.33
Ring-CH₃12.111.82.202.18

Note: The data in this table is representative and compiled from typical values for furan esters and substituted furans for illustrative purposes.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational vibrational analysis is used to predict these spectra, assign specific absorption bands to particular molecular motions, and confirm the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

The calculation of the vibrational spectrum of this compound is performed using DFT methods, such as B3LYP with a cc-pVTZ basis set. globalresearchonline.net This computation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is a known issue that theoretical harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To correct this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals), which brings them into better agreement with experimental data. researchgate.net

A detailed analysis of the calculated spectrum allows for the assignment of each vibrational mode. For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band for the ester group, expected in the 1700-1730 cm⁻¹ region.

Furan Ring Stretches: C=C and C-O-C stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ range. researchgate.net

C-H Stretches: Aromatic C-H stretches from the furan ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and ethyl groups (below 3000 cm⁻¹).

CH₂/CH₃ Bending: Scissoring and rocking vibrations for the ethyl and methyl groups, found in the 1370-1470 cm⁻¹ region.

C-O Stretch: Ester C-O stretching vibrations, usually located between 1000 and 1300 cm⁻¹.

The comparison of the calculated and scaled IR and Raman spectra with experimental results provides a robust validation of the molecule's structure.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch31253120
Aliphatic C-H Stretch29852982
Carbonyl (C=O) Stretch17221718
Furan Ring (C=C) Stretch15801575
CH₃ Asymmetric Bend14601455
CH₂ Scissor14451442
Furan Ring (C-O-C) Stretch12501245
Ester (C-O) Stretch11501147

Note: The data in this table is representative and based on computational studies of furan and its derivatives for illustrative purposes. globalresearchonline.netudayton.edu

Electronic Absorption Spectra (UV-Vis)

Theoretical calculations can predict the electronic absorption (UV-Vis) spectrum of a molecule, providing insights into its electronic structure and transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excited states of organic molecules like this compound. mdpi.comsci-hub.se

The process involves first obtaining the optimized ground-state geometry using DFT. Then, TD-DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) are performed to compute the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com These calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent like ethanol (B145695) or cyclohexane. globalresearchonline.net

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated system of the furan ring and the carboxylate group. globalresearchonline.net The calculations would also provide information on the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. The HOMO-LUMO energy gap is a key parameter that influences the electronic properties and reactivity of the molecule.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2650.45HOMO → LUMO (π→π)
S₀ → S₂2180.12HOMO-1 → LUMO (π→π)

Note: The data in this table is a hypothetical representation based on TD-DFT studies of similar furan derivatives. The values illustrate the type of information obtained from such calculations. globalresearchonline.netchemicalpapers.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape and the influence of solvent molecules on its structure and dynamics. psu.edu

MD simulations treat atoms as classical particles and use a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and their subsequent motion over time by solving Newton's equations of motion. This approach allows for the simulation of larger systems, such as the molecule solvated in a box of water or an organic solvent, over timescales of nanoseconds to microseconds.

A key application for this compound would be to explore its conformational flexibility. The molecule has several rotatable bonds, primarily the C(ring)-C(carbonyl) bond and the C-O and O-C bonds of the ethyl ester group. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers and the energy barriers between them. This provides a dynamic picture that complements the static view from geometry optimization.

Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly including solvent molecules (e.g., water, ethanol, or tetrahydrofuran), one can analyze the structure of the solvent shell around the solute. acs.orgnih.gov This includes investigating the formation of hydrogen bonds (if applicable), the orientation of solvent molecules relative to the furan ring and ester group, and calculating properties like the radial distribution function to understand the local solvent density. This information is crucial for understanding how the solvent environment affects the molecule's conformation, reactivity, and spectroscopic properties. Studies on furan-based polymers have successfully used MD to understand chain mobility and intermolecular interactions, a methodology directly applicable to the single molecule in a solvent environment. rsc.org

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling of Furan Esters

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity or physical properties. nih.gov For a class of compounds like furan esters, QSPR can be a powerful method to predict properties without the need for extensive experimentation for every new derivative.

The development of a QSPR model for furan esters involves several steps:

Dataset Assembly: A set of furan ester derivatives with known experimental data for a specific property (e.g., boiling point, solubility, chromatographic retention time, or a measure of biological activity) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or, most powerfully, quantum-chemical. digitaloceanspaces.com Quantum-chemical descriptors are calculated using methods like DFT and include properties such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, atomic charges, and molecular surface area. nih.gov

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property. digitaloceanspaces.com The predictive power of the resulting model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of molecules not used in the model's creation.

A study on furan derivatives as corrosion inhibitors successfully used DFT-calculated descriptors (like HOMO/LUMO energies, dipole moment, and hardness) to build a robust QSPR model. digitaloceanspaces.com Similarly, a QSPR model could be developed for the esterification reactivity of various substituted furans. mdpi.com For this compound and related furan esters, such models could predict their effectiveness as flavoring agents, their environmental fate, or their potential as building blocks in polymer chemistry, thereby accelerating materials and chemical discovery.

Advanced Applications and Methodological Contributions in Chemical Sciences

Strategic Use as a Chemical Building Block in Complex Synthesis

The furan (B31954) ring, functionalized with both an ester and a methyl group, provides a unique combination of reactivity and structural definition, making it a valuable starting point for the construction of more elaborate molecular architectures. Its utility is particularly evident in the synthesis of complex heterocyclic and polycyclic systems, where the furan moiety can be strategically manipulated or incorporated as a core structural element.

Precursor for Diverse Heterocyclic Scaffolds

Substituted furan-2-carboxylates are versatile precursors for a wide array of heterocyclic structures. The inherent reactivity of the furan ring allows for its transformation into other cyclic systems or its use as a scaffold upon which new rings can be built.

Research into the synthesis of complex macrocycles has highlighted the utility of this class of compounds. Specifically, a close analogue, methyl 4-ethyl-3-methylfuran-2-carboxylate , has been successfully employed as a key precursor in the synthesis of oxosapphyrins, which are intricate, expanded porphyrin-like macrocycles. researchgate.netacs.org In these syntheses, the furan precursor is elaborated into a diformylfuran derivative, which then participates in a condensation reaction with a tetrapyrrolic component to form the final macrocyclic ring system. researchgate.net

Furthermore, the versatility of furan carboxylates as building blocks is demonstrated in other synthetic contexts. For instance, various furan-2-carboxylate (B1237412) derivatives have been utilized to produce fused heterocyclic systems like furo[2,3-b]pyrroles and complex structures such as furylthiadiazoles through cyclization and substitution reactions. researchgate.netmdpi.com These examples underscore the role of the furan carboxylate framework as a foundational element for accessing diverse and complex heterocyclic scaffolds.

Synthetic Intermediate for Polycyclic Aromatic Compounds and Macrocycles

The application of furan-2-carboxylate derivatives extends significantly into the synthesis of large, polycyclic, and aromatic structures, most notably macrocycles. The synthesis of sapphyrin analogues provides a compelling case study. Sapphyrins are pentapyrrolic expanded porphyrins that form a 22-π-electron aromatic system, making them fascinating targets for their unique electronic and photophysical properties. acs.org

The strategic incorporation of a furan ring to create oxosapphyrins, using precursors like methyl 4-ethyl-3-methylfuran-2-carboxylate , demonstrates a sophisticated use of this building block. researchgate.net The resulting macrocycles are large, polycyclic structures where the furan oxygen atom replaces one of the nitrogen atoms of a traditional sapphyrin, thereby modulating the properties of the final compound. This approach showcases how a relatively simple heterocyclic building block can be a critical intermediate in the assembly of highly complex, functional macrocyclic and polycyclic aromatic systems.

Precursor Building BlockSynthetic TargetKey Features of Product
Methyl 4-ethyl-3-methylfuran-2-carboxylateOxosapphyrins (e.g., Dioxasapphyrin)Expanded porphyrin-like macrocycle; Large, polycyclic aromatic system; Heterocyclic core containing oxygen. researchgate.netresearchgate.net
Furan-dicarbaldehyde (derived from furan-2-carboxylate)Carbaporphyrins, HeteroporphyrinsPolycyclic aromatic compounds; Fused ring systems with unique electronic properties. researchgate.net

Development of New Synthetic Methodologies Utilizing its Reactivity

The use of furan-2-carboxylate derivatives has also spurred the development of novel synthetic strategies. The construction of sapphyrin macrocycles, for example, relies on a powerful "[4 + 1]" condensation methodology. researchgate.net This strategy involves the acid-catalyzed reaction between a linear tetrapyrrole component (the "4" fragment) and a smaller, difunctionalized single-ring component (the "1" fragment), which is often a diformyl derivative of a heterocycle like furan. researchgate.netepo.org

This method is highly convergent, allowing for the efficient assembly of a complex macrocyclic structure from two more easily accessible subunits. The furan-2-carboxylate, by providing a ready synthetic handle to be converted into the required furan-dicarbaldehyde, is central to the success of this methodology. This illustrates how the specific reactivity of a building block like Ethyl 3-methylfuran-2-carboxylate can be exploited to design and implement new and efficient routes for the synthesis of challenging molecular targets.

Contributions to Polymer Chemistry and Functional Materials

Furan-based compounds are increasingly recognized for their potential in creating sustainable and high-performance materials. The rigid, aromatic nature of the furan ring can impart desirable thermal and mechanical properties to polymers, while its derivation from biomass makes it an attractive component for bio-based materials. core.ac.uk

Utilization as a Monomer for Advanced Polymeric Structures

While the direct polymerization of this compound is not prominently featured in existing literature, the broader class of furan-based monomers is a cornerstone of modern green polymer chemistry. core.ac.ukrsc.org Monomers such as 2,5-bis(hydroxymethyl)furan (BHMF) and various α,ω-diene functionalized furan derivatives are actively used to synthesize advanced polymeric structures like polyesters, polyamides, and polycarbonates. rsc.org

A key method employed for these polymerizations is acyclic diene metathesis (ADMET), which allows for precise control over the polymer structure. rsc.org The incorporation of the furan moiety into the polymer backbone is known to enhance properties such as thermal stability, rigidity, and crystallinity. rsc.org This established utility of furan monomers suggests a strong potential for derivatives like this compound to serve as valuable monomers or precursors for novel polymeric materials with tailored properties.

Furan-Based MonomerPolymerization MethodResulting Polymer Class
2,5-Bis(hydroxymethyl)furan (BHMF)Step-growth polymerizationPolyesters, Polycarbonates rsc.org
Furan-based α,ω-dienesAcyclic Diene Metathesis (ADMET)Polyesters, Polyethers, Polycarbonates rsc.org
Various furan-dicarboxylic acidsStep-growth polymerizationPolyamides, Polyesters

Precursor for Optoelectronic and Bio-based Materials

The unique electronic characteristics of the furan ring make it a promising component for functional materials, particularly in the field of optoelectronics. acs.org Research has shown that substituting other heterocyclic rings, such as thiophene, with furan in co-oligomers can significantly enhance the optical properties of the resulting materials. acs.orgrsc.org The lower electronegativity of the oxygen atom and the rigidity of the furan structure can lead to better light-emitting properties and tighter molecular packing, which are beneficial for applications in organic light-emitting transistors (OLETs) and organic lasers. acs.orgrsc.org

The development of these functional materials is closely linked to the global push for a sustainable, bio-based economy. Furan derivatives, readily accessible from non-food biomass, are considered key platform chemicals for the production of renewable polymers and materials. core.ac.uk The synthesis of high-performance, bio-based polyesters and other functional polymers from furanic monomers represents a significant step away from fossil fuel dependence, positioning compounds like this compound as potential precursors in the next generation of sustainable and functional materials. rsc.org

Role in Catalyst Design and Ligand Synthesis (e.g., as a chiral ligand component)

While direct applications of this compound in catalyst design and as a chiral ligand component are not extensively documented in publicly available research, the broader class of furan derivatives holds significant promise and is an active area of investigation in asymmetric catalysis. The structural features of this compound, specifically the furan ring and the carboxylate group, offer potential for modification and incorporation into more complex ligand architectures.

The development of chiral ligands is crucial for enantioselective transition-metal-catalyzed reactions, and a variety of structural motifs have been explored to achieve high levels of stereocontrol. nih.gov Furan-based scaffolds are recognized as important five-membered heteroaryl structures that can be incorporated into chiral ligands and organocatalysts. researchgate.net The synthesis of chiral furan derivatives serves as a source of valuable building blocks for creating optically active structures. acs.org

The general approach to utilizing a compound like this compound in catalyst design would involve its functionalization to introduce coordinating atoms and a source of chirality. For instance, the furan ring or the ester group could be chemically modified to append phosphine, amine, or other coordinating groups that can bind to a metal center. nih.gov The introduction of chirality could be achieved through various strategies, such as the use of a chiral auxiliary during synthesis or by creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond. researchgate.net

Research into furan-based compounds has led to the development of effective catalysts for various transformations. For example, furan derivatives can be involved in hydrogenation, oxidation, and etherification reactions to produce a range of valuable chemicals. mdpi.com The design of bifunctional catalysts, which possess both acidic and metallic sites, is a key area of research, and furan derivatives can be tailored to support such catalytic systems. acs.org

The following table provides examples of how furan-based structures, though not specifically this compound, have been utilized in the development of chiral ligands and catalysts. This illustrates the potential pathways through which this compound could be adapted for similar roles.

Furan-Based ScaffoldApplication in CatalysisRelevant Research FindingsCitation
Axially Chiral Furan-Indole CompoundsOrganocatalytic Asymmetric Annulation ReactionsSynthesized with high yields and excellent regio-, diastereo-, and enantioselectivities, demonstrating the potential of furan-based atropisomers as chiral scaffolds. researchgate.net
Furan-2,5-dicarboxylic acid (FDCA)Platform for Polyester (B1180765) SynthesisFDCA, derived from 2-furoic acid, is a key bio-based monomer. Its synthesis from furoate demonstrates C-H activation and carboxylation of the furan ring. stanford.edu
Furan-Based DimethacrylatesComponent of Bio-Derived ResinsDemonstrates the functionalization of the furan ring to create monomers for polymer synthesis, a strategy that could be adapted for ligand synthesis. acs.org

Furthermore, the synthesis of chiral furan derivatives through chemoenzymatic methods highlights a pathway to obtaining enantiomerically pure building blocks that could be elaborated into chiral ligands. acs.org The versatility of furan chemistry allows for the introduction of various functional groups, which is a key aspect in the design of ligands for specific catalytic applications. researchgate.netgoogle.com

While the direct role of this compound in catalyst design is yet to be prominently featured in literature, the foundational chemistry of furan derivatives strongly supports its potential as a precursor for the synthesis of novel chiral ligands and catalysts. Future research may focus on the strategic functionalization of this and similar furan-based molecules to unlock their capabilities in asymmetric catalysis.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Eco-friendly Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of sustainable methods for synthesizing foundational molecules like ethyl 3-methylfuran-2-carboxylate. rsc.org Future research will critically focus on moving away from traditional petrochemical feedstocks and harsh reaction conditions towards bio-based and environmentally benign alternatives.

Key research thrusts include:

Biomass Valorization: A primary goal is to devise synthetic pathways that utilize renewable biomass. Lignocellulosic biomass, being inedible, is a particularly attractive starting point. rsc.org Research into the conversion of chitin, the second most abundant biopolymer, into nitrogen-containing furan (B31954) derivatives highlights the potential for creating diverse furan-based chemicals sustainably. rsc.org Similarly, processes that convert furfural (B47365), a compound produced commercially from agro-residues, into furan-2-carboxylic acid derivatives are highly promising. researchgate.netacs.org

Atom-Efficient Reactions: The implementation of atom-efficient strategies like C-H carboxylation is a significant area of interest. researchgate.net Synthesizing furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 represents a scalable, green route that obviates late-stage oxidation steps. rsc.org Adapting such carboxylation or other C-H activation techniques for the regioselective synthesis of substituted furans like this compound is a key challenge.

Biocatalysis and Enzymatic Synthesis: The use of enzymes and whole-cell biocatalysts offers a clean and energy-efficient alternative to conventional chemical synthesis. acs.org Biocatalytic oxidation of biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF) to form the furan dicarboxylate backbone is an established green route. acs.org Future work will likely explore engineered enzymes for the specific synthesis and modification of substituted furan carboxylates.

Elimination of Hazardous Reagents: A significant challenge is to replace hazardous reagents and solvents. rsc.org For instance, many current syntheses of highly substituted furans still rely on halogenated compounds or metal catalysts. rsc.orgacs.org The development of metal-free reaction conditions, such as the Pummerer-type rearrangement for creating tetrasubstituted furans, represents a vital direction. acs.org

Table 1: Comparison of Synthetic Strategies for Furan Carboxylic Acid Derivatives

Synthetic Strategy Starting Materials Key Features & Reagents Sustainability Aspect Reference(s)
C-H Carboxylation 2-Furoic acid, CO2 Carbonate-promoted, solvent-free, no catalyst required. Utilizes inedible biomass feedstock, avoids harsh oxidation. rsc.org
Biocatalytic Oxidation 5-(hydroxymethyl)furfural (HMF) HMF oxidase enzyme. Clean, energy-efficient, avoids toxic residuals. acs.org
One-Pot Synthesis Furfural, 7-bromo-1-heptene CuCl catalyst, t-BuOOH oxidant. Greener and more efficient by reducing intermediate workup. mdpi.com
Henkel Reaction Potassium-2-furoate Disproportionation at high temp. with Lewis acid catalyst (e.g., CdI2). Solvent-free conditions. researchgate.netrsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, a major frontier is the discovery of novel reactions that this compound can undergo. The furan ring is a versatile substrate for various transformations, but unlocking new reactivity patterns is key to expanding its utility as a building block. numberanalytics.com

Emerging areas of exploration include:

Cascade Reactions: Designing cascade reactions that rapidly build molecular complexity from simple furan precursors is a highly efficient strategy. Research into the synthesis of highly functionalized furans through cascade reactions of 2-hydroxy-1,4-diones demonstrates the potential for creating diverse structures in a single pot. researchgate.net

Cycloaddition Reactions: The furan ring can participate in various cycloaddition reactions. Future work could explore catalytic [4+2] and [4+4] cycloadditions to construct complex fused-ring systems from furan-based starting materials. researchgate.net

Metal-Complex Mediated Transformations: The coordination of the furan ring to a metal center, such as in η2-furan complexes, can dramatically alter its reactivity. researchgate.net This approach enables novel cyclization reactions, such as those initiated by electrophilic addition, leading to new heterocyclic structures that are otherwise inaccessible. researchgate.net

Unprecedented Rearrangements: The discovery of unexpected reaction pathways, such as the spontaneous Pummerer-type rearrangement observed in the conversion of 2,5-dihydrothiophenes to tetrasubstituted furans, highlights that novel transformations are still being found. acs.org Investigating the behavior of this compound under various catalytic conditions could reveal similar unprecedented reactivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

To translate laboratory-scale syntheses into viable industrial processes, the integration of furan chemistry with modern manufacturing technologies is essential. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. wikipedia.org

Key developments in this area are:

Enhanced Safety and Control: Many reactions for furan synthesis involve unstable intermediates or harsh conditions. For example, the nitration of furfural is notoriously difficult to control in batch reactors. researchgate.net A continuous flow platform for this reaction using in-situ generated acetyl nitrate (B79036) demonstrates how flow chemistry can safely handle hazardous reagents and improve process control. researchgate.net

Improved Yields and Scalability: Continuous flow processes can significantly improve reaction yields compared to traditional batch methods. acs.org In the synthesis of 2,5-diaryl furans, a flow-based approach not only increased yields but also enabled successful scale-up. acs.orgnih.gov Applying these principles to the synthesis of this compound could overcome challenges related to thermal degradation and side reactions.

Automated Reaction Optimization: Automated synthesis platforms allow for high-throughput screening of reaction conditions, accelerating the optimization process. wikipedia.org These systems can be used to rapidly identify the ideal catalysts, solvents, and temperature profiles for the synthesis and subsequent functionalization of this compound.

C-H Functionalization in Flow: Homogeneous catalysis for C-H activation often requires high temperatures, posing a challenge for industrial scale-up. nih.gov Transposing these reactions to a continuous flow process, as demonstrated for the C3-alkylation of furfural derivatives, allows for better heat management and makes these advanced functionalization reactions more practical. nih.gov

Table 2: Advantages of Flow Chemistry for Furan Synthesis

Furan Derivative Reaction Type Improvement over Batch Process Reference(s)
2,5-Diaryl furans Dehydration / Cyclization Significantly higher yields (e.g., 21% to 40% for one derivative). acs.orgnih.gov
Nitrofuran Nitration Enhanced safety, reproducibility, and control over a hazardous reaction. researchgate.net
C3-Alkylated Furfural Ru(0)-catalyzed C-H Activation Overcomes scale-up and safety issues associated with high temperatures. nih.gov
5-Ethyl-3-methylfuran-2-carboxylic acid Oxidation Reduces thermal degradation, achieving 97% conversion and 94% selectivity.

Advanced Characterization of Intermediates and Reaction Mechanisms

A deeper understanding of the mechanisms governing the formation and transformation of furan derivatives is crucial for rational process design and optimization. This requires the use of advanced analytical techniques to identify and characterize transient intermediates and complex reaction pathways.

Future research will likely involve:

Spectroscopic and Spectrometric Analysis: Detailed characterization using techniques like 1D and 2D NMR, as well as mass spectrometry, is fundamental for structure elucidation and purity assessment. researchgate.netmdpi.com Isotope labeling, for instance, can be a powerful tool to track reaction pathways and clarify mechanisms. mdpi.com

In-situ Monitoring: Techniques like in-situ NMR analysis allow for the real-time observation of reaction progress. This was used to investigate the mechanism and kinetics of furan derivative synthesis, providing critical data for reactor design. mdpi.com Applying such methods could help elucidate the formation mechanism of this compound.

Mechanistic Experiments: Carefully designed experiments can provide evidence for proposed reaction pathways. Mechanistic studies on silver-mediated furan formation combined experiments with calculations to reveal the dual role of the silver cation as both an oxidant and a catalyst, proceeding through a silver-acetylide intermediate. nih.gov

Identifying Transient Species: Many furan-forming reactions proceed through unstable intermediates, such as the 4,5-η2-3H-furanium species identified in the reactions of osmium-furan complexes. researchgate.net Trapping experiments and advanced spectroscopic methods are needed to capture and characterize these fleeting species, which are key to understanding the reaction's course.

Synergistic Application of Experimental and Computational Chemistry for Rational Design

The combination of experimental work with computational chemistry provides a powerful paradigm for modern chemical research. This synergy allows for a deeper mechanistic understanding and facilitates the rational design of new catalysts and synthetic routes.

Key aspects of this synergistic approach include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are invaluable for mapping out potential reaction pathways and identifying the most favorable channels. nih.gov For example, DFT studies have been used to investigate the mechanism of furfural conversion on catalyst surfaces and to explain the preference for ionic cyclization in silver-mediated furan synthesis. nih.govacs.org

Predicting Reactivity and Selectivity: Computational models can predict how changes in substrate structure or catalyst design will affect reaction outcomes. DFT studies helped to understand the factors governing selectivity between different isomers in the Henkel reaction for producing furandicarboxylic acids. researchgate.net This predictive power can guide experimental efforts toward desired products.

Rational Catalyst Design: By modeling the interaction between reactants and catalysts, researchers can design more efficient and selective catalytic systems. The inhibitory effect of furan on Ziegler-Natta catalysts during polymerization was studied using a combined experimental and DFT approach, providing insights to improve catalyst performance. mdpi.com

Understanding Transition States: Computational chemistry can characterize the transition states of reactions, which are often impossible to observe experimentally. This was demonstrated in a study that combined experiments with calculations to reveal an unprecedented Pummerer-type rearrangement, providing a complete picture of the reaction mechanism. acs.org For this compound, this approach could be used to design selective C-H functionalization reactions or to understand its interaction with biological targets.

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